molecular formula C18H14ClN3O B11446584 6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11446584
M. Wt: 323.8 g/mol
InChI Key: YPYNRVXPWYZMHI-UHFFFAOYSA-N
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Description

6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the chloro, furan, and phenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Temperature: Elevated temperatures are used to facilitate the condensation reaction.

    Reaction time: The reaction is typically completed within a short time frame, often under 30 minutes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and energy-efficient methods, is emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Halogen substitution reactions can replace the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include:

    N-oxides: Formed from oxidation reactions.

    Amino derivatives: Formed from reduction reactions.

    Substituted derivatives: Formed from halogen substitution reactions.

Scientific Research Applications

6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs) and calcium channels . By binding to these targets, it can modulate their activity and exert its biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine is unique due to the presence of the chloro, furan, and phenyl groups, which contribute to its distinct chemical properties and reactivity. Its potential as a multi-target inhibitor and its environmentally friendly synthesis methods further distinguish it from other similar compounds.

Properties

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

IUPAC Name

6-chloro-2-(5-methylfuran-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14ClN3O/c1-12-7-9-15(23-12)17-18(20-14-5-3-2-4-6-14)22-11-13(19)8-10-16(22)21-17/h2-11,20H,1H3

InChI Key

YPYNRVXPWYZMHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=CC=C4

Origin of Product

United States

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